6-imino-13-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
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Overview
Description
6-imino-13-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with a unique structure that includes multiple heterocyclic rings and functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-imino-13-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves multiple steps, including the formation of the triazatricyclo ring system and the introduction of various functional groups. Common synthetic routes may involve the use of starting materials such as pyridine derivatives, morpholine, and other heterocyclic compounds. Reaction conditions typically include the use of solvents like dioxane and bases such as sodium carbonate .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave irradiation and preparative high-performance liquid chromatography (HPLC) are often employed to enhance the efficiency of the synthesis and purification processes .
Chemical Reactions Analysis
Types of Reactions
6-imino-13-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyridine and morpholine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
6-imino-13-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 6-imino-13-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets, such as protein kinases. The compound modulates enzymatic activity, affecting cellular processes like proliferation, differentiation, and programmed cell death. It influences signal transduction pathways related to these cellular activities .
Comparison with Similar Compounds
Similar Compounds
N-cyclopropyl-4-methyl-3-{2-[(2-morpholin-4-ylethyl)amino]quinazolin-6-yl}amine: This compound belongs to the class of quinazolinamines and shares structural similarities with the triazatricyclo compound.
N- [3-fluoro-4- ( {6- (methyloxy)-7- [ (3-morpholin-4-ylpropyl)oxy]quinolin-4-yl}oxy)phenyl]-N’- (4-fluorophenyl)cyclopropane-1,1-dicarboxamide: This compound is used for modulating protein kinase activity and has similar applications in cancer treatment.
Uniqueness
6-imino-13-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is unique due to its complex structure, which includes multiple heterocyclic rings and functional groups. This complexity allows for diverse chemical reactivity and potential biological activities, making it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C26H29N7O3 |
---|---|
Molecular Weight |
487.6 g/mol |
IUPAC Name |
6-imino-13-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C26H29N7O3/c1-18-5-6-22-30-24-21(26(35)33(22)17-18)14-20(25(34)29-16-19-4-2-7-28-15-19)23(27)32(24)9-3-8-31-10-12-36-13-11-31/h2,4-7,14-15,17,27H,3,8-13,16H2,1H3,(H,29,34) |
InChI Key |
QZWFVHGXKDRHIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3CCCN4CCOCC4)C(=O)NCC5=CN=CC=C5)C=C1 |
Origin of Product |
United States |
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